N'-Ethylamidinothiocholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Epithiopropyl methacrylate can be synthesized from glycidyl methacrylate on a multi-gram scale. The process involves the reaction of glycidyl methacrylate with a thiol compound under specific conditions .
Industrial Production Methods: In industrial settings, the preparation of 2,3-epithiopropyl methacrylate typically involves controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) and atom transfer radical polymerization (ATRP). These methods ensure a controlled process with a linear increase in molecular weight and a decrease in polydispersity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Epithiopropyl methacrylate undergoes various chemical reactions, including:
Oxidation: The episulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted methacrylate derivatives .
Scientific Research Applications
2,3-Epithiopropyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-epithiopropyl methacrylate exerts its effects involves the interaction of its reactive centers with various molecular targets. The episulfide group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The methacrylate group can participate in radical polymerization, forming crosslinked networks that enhance the compound’s adhesive properties .
Comparison with Similar Compounds
2,3-Epithiopropyl methacrylate is unique due to its dual reactive centers, which allow it to undergo both episulfide ring opening and radical polymerization. Similar compounds include:
Glycidyl methacrylate: Lacks the episulfide group and primarily undergoes radical polymerization.
2-Hydroxypropyl methacrylate: Contains a hydroxyl group instead of an episulfide group, leading to different reactivity and applications.
Properties
CAS No. |
51384-91-9 |
---|---|
Molecular Formula |
C8H20BrN3S |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-[(E)-(ethylhydrazinylidene)methyl]sulfanylethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20N3S.BrH/c1-5-9-10-8-12-7-6-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/b10-8+; |
InChI Key |
RRSPOVJJVYGEJC-VRTOBVRTSA-M |
Isomeric SMILES |
CCN/N=C/SCC[N+](C)(C)C.[Br-] |
Canonical SMILES |
CCNN=CSCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
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